2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a phenylsulfonyl group and an acetamide moiety linked to a pyridin-2-ylmethyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring reacts with phenylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Acetamide Group: The acetamide moiety is attached through an amidation reaction, typically involving acetic anhydride or acetyl chloride.
Linking the Pyridin-2-ylmethyl Group: The final step involves the coupling of the pyridin-2-ylmethyl group to the acetamide, which can be achieved through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the acetamide or the piperidine ring, potentially yielding amine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, this compound can be modified to enhance its pharmacokinetic and pharmacodynamic properties. Its derivatives might be explored as potential therapeutic agents for treating various diseases.
Industry
In the materials science industry, the compound could be used in the synthesis of polymers or as a precursor for functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the piperidine and pyridine moieties can facilitate interactions with biological membranes or other cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Phenylsulfonyl)piperidin-2-yl)acetamide: Lacks the pyridin-2-ylmethyl group, potentially altering its reactivity and biological activity.
N-(Pyridin-2-ylmethyl)acetamide: Lacks the piperidine and phenylsulfonyl groups, which may reduce its versatility in chemical reactions.
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of the pyridin-2-ylmethyl group, affecting its chemical and biological properties.
Uniqueness
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the phenylsulfonyl and pyridin-2-ylmethyl groups allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(21-15-16-8-4-6-12-20-16)14-17-9-5-7-13-22(17)26(24,25)18-10-2-1-3-11-18/h1-4,6,8,10-12,17H,5,7,9,13-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFJZFWVCPAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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